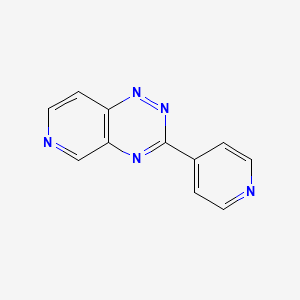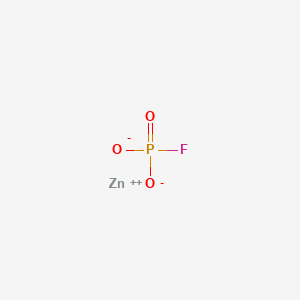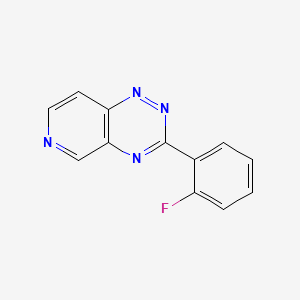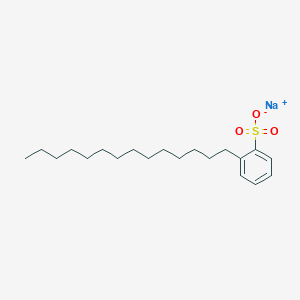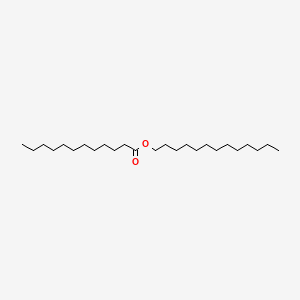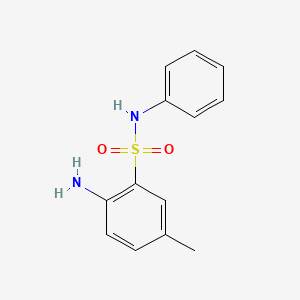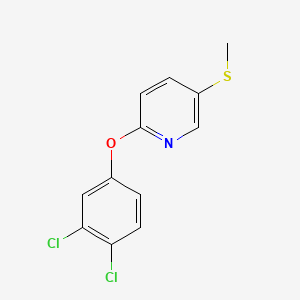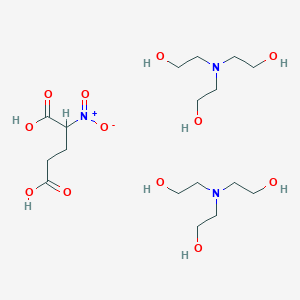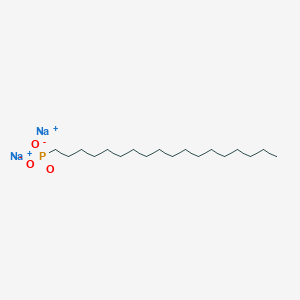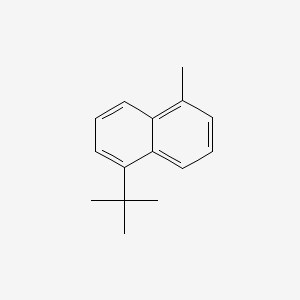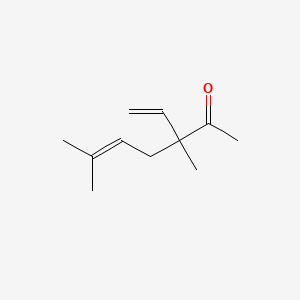
3,6-Dimethyl-3-vinylhept-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-3-vinylhept-5-en-2-one is an organic compound with the molecular formula C11H20O It is characterized by its unique structure, which includes a vinyl group and two methyl groups attached to a heptenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-one typically involves the use of starting materials such as 3,6-dimethylhept-5-en-2-one and vinyl magnesium bromide. The reaction is carried out under controlled conditions, often in the presence of a catalyst like palladium or nickel to facilitate the addition of the vinyl group to the heptenone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-3-vinylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-3-vinylhept-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-3-vinylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the methyl groups may influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce desired products.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethylhept-5-en-2-one: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylhept-5-en-2-one: Does not have the additional methyl groups, which can affect its chemical properties and applications.
Uniqueness
3,6-Dimethyl-3-vinylhept-5-en-2-one is unique due to the presence of both vinyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
80192-39-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-ethenyl-3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
Clave InChI |
DCDRFQMZVITJAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C=C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


